N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core fused with a thioacetamide linker and substituted aromatic groups. Key structural elements include:
- Pyrrolopyrimidine core: A bicyclic system with a sulfur atom at position 2.
- Substituents:
- 3-(2-Methoxyethyl) and 5-methyl groups on the pyrrolidine ring.
- 7-Phenyl substituent on the pyrimidine ring.
- N-(3,5-Dimethylphenyl) group attached via the thioacetamide bridge.
- Physicochemical properties: The methoxyethyl group enhances solubility, while the phenyl and dimethylphenyl groups contribute to lipophilicity and target binding .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-17-12-18(2)14-20(13-17)27-22(31)16-34-26-28-23-21(19-8-6-5-7-9-19)15-29(3)24(23)25(32)30(26)10-11-33-4/h5-9,12-15H,10-11,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXKNOXWRGLCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and other substituents. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects on Bioactivity
- The 7-phenyl group (target compound) vs. 4-methylphenyl () influences π-π stacking interactions with hydrophobic enzyme pockets .
- Solubility Modifiers :
- The 2-methoxyethyl group (target compound) enhances aqueous solubility compared to the methyl group in , which may improve bioavailability .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 373.54 g/mol. The compound contains a pyrrolo[3,2-d]pyrimidine core which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor effects. A study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated that these compounds could inhibit the proliferation of folate receptor (FR) α-expressing tumor cells. The mechanism involved cellular uptake mediated by FRα and subsequent induction of apoptosis in cancer cells .
| Compound | Activity | Mechanism |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Antitumor | Inhibition of FRα-mediated uptake |
| N-(3,5-dimethylphenyl) derivative | Antiproliferative | Dual inhibition of GARFTase and AICARFTase |
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to depletion of ATP pools. This inhibition is crucial in disrupting nucleotide biosynthesis pathways essential for cancer cell survival .
- Induction of Apoptosis : By targeting specific metabolic pathways within cancer cells, the compound triggers apoptosis, a programmed cell death mechanism that is often disrupted in tumors. This was evidenced by S-phase accumulation in treated cells and protection from apoptosis by excess adenosine but not thymidine .
In Vivo Studies
In vivo studies involving murine models have shown promising results with the administration of this compound. Tumor growth was significantly inhibited compared to control groups. These studies highlight the potential for this compound in therapeutic applications against various cancers.
Comparative Analysis
Comparative analysis with other known anticancer agents reveals that while traditional chemotherapeutics often target rapidly dividing cells indiscriminately, this compound exhibits selectivity towards cancer cells expressing specific receptors such as FRα.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
